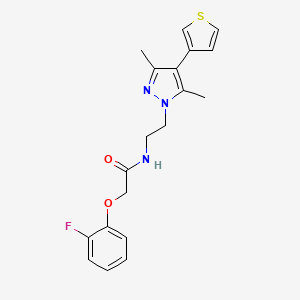

![molecular formula C24H22N4O3 B3005776 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1206987-71-4](/img/structure/B3005776.png)

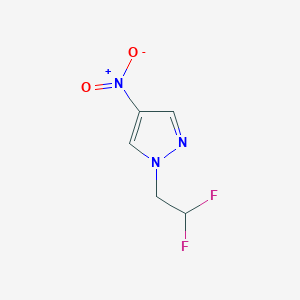

3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine, is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as triazole and thiadiazole. These systems are known for their prevalence in pharmacologically active compounds.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do offer insight into related synthetic methods that could be adapted for its production. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as described in the first paper involves a multistep process including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases. This process highlights the complexity and the potential for modification in the synthesis of related thiadiazole compounds.

Molecular Structure Analysis

The molecular structure of the compound likely features a 1,2,4-thiadiazole ring fused with a triazole ring and substituted with fluorophenyl and methylphenyl groups. The presence of these groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The thiadiazole and triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of nitrogen and sulfur atoms. These reactions could be utilized in further chemical modifications to enhance the compound's biological activity or to attach it to other molecules or substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of difluorophenyl and methylphenyl groups could affect the compound's lipophilicity, which in turn would influence its solubility and permeability across biological membranes. The heterocyclic rings could contribute to the compound's stability and its potential to form hydrogen bonds, impacting its pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Synthesis and Antimicrobial Activities : Compounds structurally similar to the specified chemical have been synthesized and demonstrated promising antimicrobial activities. For instance, 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties, synthesized through a simple one-pot cyclocondensation reaction, showed significant antimicrobial activities against Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019). Similarly, derivatives of 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1, 2,4-triazoles and 2-Amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles have been reported to possess notable antibacterial activities (Zhang et al., 2010).

Biological Activities and Synthesis

Synthesis and Biological Activities : New derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety were synthesized, confirming their structures through spectral and elemental analysis. These compounds were evaluated for their antifungal and plant-growth-regulatory activities, highlighting the diverse biological potential of this class of compounds (Liu, Dai, & Fang, 2011).

Synthesis and Anti-leishmanial Activity : Compounds with a structure similar to the queried chemical, specifically 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, have been synthesized and evaluated for their in vitro anti-leishmanial activity. These compounds showed good activity against the promastigote form of Leishmania major, demonstrating the potential therapeutic applications of this chemical structure (Tahghighi et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

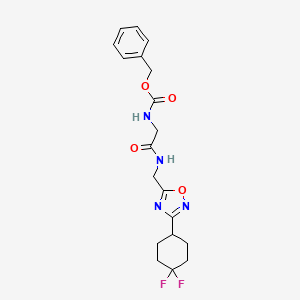

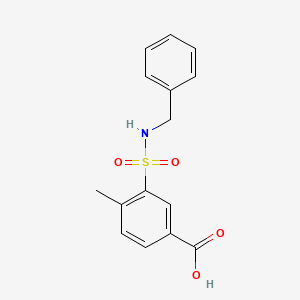

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c25-12-18-14-26-20-4-2-1-3-19(20)23(18)28-9-7-17(8-10-28)24(29)27-13-16-5-6-21-22(11-16)31-15-30-21/h1-6,11,14,17H,7-10,13,15H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPAOEXSYQWOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=NC5=CC=CC=C54)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)